2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the oxidation of 3,4-dimethoxyphenylacetaldehyde.
Synthesis of 6-(1H-indol-1-yl)pyrimidine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenylacetic acid derivative with 6-(1H-indol-1-yl)pyrimidine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenethylamine
- 2-(3,4-dimethoxyphenyl)acetaldehyde
- 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is unique due to its combination of an indole ring with a pyrimidine ring, which is not commonly found in similar compounds. This unique structure may confer specific biological activities and properties that are not present in other related compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-7-15(11-19(18)29-2)12-22(27)25-20-13-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-11,13-14H,12H2,1-2H3,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILMTDPJXARSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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